2-bromo-N-(3-ethylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to 2-bromo-N-(3-ethylphenyl)benzamide, typically involves the reaction of corresponding benzoic acid derivatives with amines in the presence of activating agents or under dehydration conditions. A highly efficient green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives from reactions of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been reported, showcasing the versatility in synthesizing benzamide compounds through multi-component reactions (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be characterized by X-ray crystallography, spectroscopy (NMR, IR), and mass spectrometry. For compounds similar to 2-bromo-N-(3-ethylphenyl)benzamide, studies have revealed details about their crystalline structure, showcasing the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the solid-state arrangement of these molecules (Saeed et al., 2020).
Scientific Research Applications
1. Synthesis and Structural Analysis
A study by Saeed et al. (2020) explored the synthesis and structural characterization of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a derivative of 2-bromo-N-(3-ethylphenyl)benzamide. This research involved X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the molecular interactions and stability of such compounds.
2. Antifungal Activity
Ienascu et al. (2018) researched novel molecules based on N-(2-bromo-phenyl)-2-hydroxy-benzamide, closely related to 2-bromo-N-(3-ethylphenyl)benzamide, demonstrating their antifungal properties. They found these derivatives effective against phytopathogenic fungi and yeast, indicating potential applications in controlling fungal diseases (Ienascu et al., 2018).
3. Antimicrobial Activity
Another study by Ienascu et al. (2019) on derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide showed significant antimicrobial activity. These compounds were effective against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-bromo-N-(3-ethylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGKWOBCVJMQDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351081 |
Source
|
Record name | 2-bromo-N-(3-ethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-ethylphenyl)benzamide | |
CAS RN |
306745-90-4 |
Source
|
Record name | 2-bromo-N-(3-ethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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